molecular formula C20H22N4O B2637043 7-[(4-Methylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol CAS No. 315698-24-9

7-[(4-Methylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol

Cat. No. B2637043
CAS RN: 315698-24-9
M. Wt: 334.423
InChI Key: HSRHOKLBADNCMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-[(4-Methylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol” has a molecular formula of C20H22N4O and a molecular weight of 334.41 . It is a research-use-only compound .


Molecular Structure Analysis

The compound contains a total of 40 bonds, including 21 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 2 tertiary amines (aliphatic), 1 aromatic hydroxyl, and 1 Pyridine .


Physical And Chemical Properties Analysis

The compound is stored sealed in dry conditions at 2-8°C . Unfortunately, the boiling point and other physical and chemical properties are not specified in the retrieved data .

Mechanism of Action

While the exact mechanism of action for “7-[(4-Methylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol” is not specified, related compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Future Directions

The compound is currently used for research purposes . Further studies could potentially explore its biological activities and potential applications in various fields.

properties

IUPAC Name

7-[(4-methylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-23-10-12-24(13-11-23)19(16-5-2-8-21-14-16)17-7-6-15-4-3-9-22-18(15)20(17)25/h2-9,14,19,25H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRHOKLBADNCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CN=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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